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Compound of Interest

Compound Name: 17-Carboxy Budesonide

Cat. No.: B130375

An In-Depth Technical Guide to 17-Carboxy Budesonide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological relevance of 17-Carboxy Budesonide, a key metabolite and impurity of the
potent glucocorticoid, Budesonide.

Introduction

Budesonide is a synthetic corticosteroid widely utilized for its potent topical anti-inflammatory
effects in the management of asthma, inflammatory bowel disease, and allergic rhinitis.[1][2] Its
efficacy is coupled with a favorable safety profile, largely attributed to its extensive first-pass
metabolism into metabolites with significantly lower glucocorticoid activity.[3] 17-Carboxy
Budesonide (also known as Budesonide 20-Carboxylic Acid) is a product of this metabolic and
degradation process.[4][5] Understanding the characteristics of this compound is crucial for
impurity profiling, stability studies, and a complete understanding of Budesonide's
pharmacokinetics.

Chemical Structure and Properties

17-Carboxy Budesonide is structurally derived from the parent Budesonide molecule through
the oxidation of the C21-hydroxyl group to a carboxylic acid and cleavage of the C20-C21
bond. This transformation significantly alters its physicochemical and biological properties.
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Table 1: Chemical and Physical Properties of 17-Carboxy Budesonide

Property

Value

Source(s)

IUPAC Name

(1S,2S,4R,8S,9S,11S,125,13
R)-11-hydroxy-9,13-dimethyl-
16-0x0-6-propyl-5,7-

dioxapentacyclo[10.8.0.02,°.0%,

8.013,18icosa-14,17-diene-8-

carboxylic acid

[4]

Synonyms

Budesonide 20-Carboxylic
Acid, Budesonide 17-
Carboxylic Acid Impurity, 173-
Des-(2-
hydroxyacetyl)budesonide
17B-Carboxylic Acid

[4][6]

Molecular Formula C24H3206 [41[6]

Molecular Weight 416.51 g/mol [6]

CAS Number 192057-49-1 [4][6]
Soluble in Methanol (MeOH)

Solubility and Dimethyl Sulfoxide [7]
(DMSO)

Storage 2-8 °C [7]

Metabolism and Formation of 17-Carboxy

Budesonide

Budesonide is extensively metabolized in the liver, primarily by the cytochrome P450 3A4

(CYP3A4) isoenzyme.[3][8] The major metabolic pathways involve hydroxylation to form 6p3-

hydroxybudesonide and cleavage of the acetal group to yield 16a-hydroxyprednisolone.[8][9]

These major metabolites possess less than 1% of the glucocorticoid activity of the parent

compound.[10]
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The formation of 17-Carboxy Budesonide is a result of the oxidative degradation of the
dihydroxyacetone side chain at C-17.[11] This process can occur metabolically, mediated by
CYP3A enzymes which are known to metabolize the D-ring substituents of corticosteroids, and
can also be a result of chemical degradation under certain storage conditions.[5][12]
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Metabolic Pathway of Budesonide.

Biological Activity and Signaling Pathways

Budesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).
[13] This complex then translocates to the nucleus, where it modulates gene expression in two
primary ways:

e Transactivation: The GR complex binds to Glucocorticoid Response Elements (GRES) on
DNA, upregulating the transcription of anti-inflammatory genes.

e Transrepression: The GR complex interacts with and inhibits pro-inflammatory transcription
factors such as NF-kB and AP-1, preventing the expression of inflammatory cytokines,
chemokines, and adhesion molecules.[14]

The structural modification at the C-17 side chain to form 17-Carboxy Budesonide
significantly reduces its affinity for the glucocorticoid receptor.[15] Consequently, 17-Carboxy
Budesonide is considered a pharmacologically inactive metabolite, contributing minimally, if at
all, to the therapeutic or systemic side effects of Budesonide.[3][10]
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Glucocorticoid Receptor Signaling Pathway.
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Experimental Protocols
Synthesis of 17-Carboxy Budesonide

A reported method for the synthesis of 17-Carboxy Budesonide involves the oxidative
degradation of the Budesonide side chain.[11]

Materials:

Budesonide

Methanol (MeOH)

Potassium Carbonate (K2CO3)

Compressed Air Source

Reaction Vessel

Stirring Apparatus

Procedure:

Dissolve Budesonide in methanol in a suitable reaction vessel.

¢ Add potassium carbonate to the solution.

o Bubble air through the stirred solution at room temperature.

» Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or
HPLC) until the starting material is consumed.

e Upon completion, neutralize the reaction mixture.

o Extract the product using an appropriate organic solvent.

e Wash the organic layer with water and brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product using column chromatography to yield 17-Carboxy Budesonide.
[11]

Analytical Method: High-Performance Liquid
Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method can be used for the
quantification of Budesonide and the analysis of its impurities, including 17-Carboxy
Budesonide.[16][17]

Instrumentation & Conditions:

HPLC System: A system equipped with a pump, autosampler, column oven, and UV
detector.

e Column: C18 column (e.g., 250 mm x 4.6 mm, 5 um particle size).[16]

o Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or monobasic
potassium phosphate, pH 3.2) and an organic solvent (e.g., acetonitrile or methanol). A
common composition is a 45:55 (v/v) ratio of buffer to acetonitrile.[16][17]

e Flow Rate: 1.0 mL/min.[17]
o Detection Wavelength: 244 nm.[16][17]

« Injection Volume: 20 pL.[17]

Column Temperature: Ambient or controlled (e.g., 40°C).[18]
Procedure:

o Standard Preparation: Prepare a stock solution of 17-Carboxy Budesonide reference
standard in a suitable solvent (e.g., methanol). Prepare a series of working standards by
diluting the stock solution with the mobile phase to create a calibration curve.
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o Sample Preparation: Dissolve the sample containing 17-Carboxy Budesonide in the mobile
phase. Filter the sample through a 0.45 um filter before injection.

o Chromatographic Run: Equilibrate the column with the mobile phase. Inject the prepared
standards and samples.

e Analysis: Identify the 17-Carboxy Budesonide peak based on its retention time compared
to the reference standard. Quantify the amount using the peak area and the calibration

curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CN101717428B - Method for synthesizing budesonide - Google Patents
[patents.google.com]

2. Synthesis of budesonide conjugates and their anti-inflammatory effects: a preliminary
study - PMC [pmc.ncbi.nim.nih.gov]

3. The Modulation of Cell Plasticity by Budesonide: Beyond the Metabolic and Anti-
Inflammatory Actions of Glucocorticoids - PMC [pmc.ncbi.nim.nih.gov]

4. 17-Carboxy Budesonide | C24H3206 | CID 20640266 - PubChem
[pubchem.ncbi.nim.nih.gov]

5. Using thermal forced degradation approach for impurity profiling of budesonide solution-
formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. 17-Carboxy Budesonide - SRIRAMCHEM [sriramchem.com]
7. allmpus.com [allmpus.com]

8. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver -
PubMed [pubmed.ncbi.nlm.nih.gov]

9. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed
[pubmed.ncbi.nim.nih.gov]

10. tandfonline.com [tandfonline.com]
11. 2024.sci-hub.st [2024.sci-hub.st]

12. Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes - PMC
[pmc.ncbi.nlm.nih.gov]

13. selleckchem.com [selleckchem.com]

14. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and
fluticasone propionate in human lung precision-cut tissue slices - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b130375?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/CN101717428B/en
https://patents.google.com/patent/CN101717428B/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC6387599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6387599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12030213/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12030213/
https://pubchem.ncbi.nlm.nih.gov/compound/20640266
https://pubchem.ncbi.nlm.nih.gov/compound/20640266
https://pubmed.ncbi.nlm.nih.gov/34763210/
https://pubmed.ncbi.nlm.nih.gov/34763210/
https://pubmed.ncbi.nlm.nih.gov/34763210/
https://sriramchem.com/product/17-carboxy-budesonide/
https://www.allmpus.com/budesonide-17-carboxylic-acid-impurity
https://pubmed.ncbi.nlm.nih.gov/7720517/
https://pubmed.ncbi.nlm.nih.gov/7720517/
https://pubmed.ncbi.nlm.nih.gov/6140145/
https://pubmed.ncbi.nlm.nih.gov/6140145/
https://www.tandfonline.com/doi/full/10.1080/00498254.2017.1344911
https://2024.sci-hub.st/858/3a0df1253276b5117ee00e4c277eeb1e/ferraboschi2008.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3558858/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3558858/
https://www.selleckchem.com/products/Budesonide.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2071910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2071910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2071910/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 15. Correlation between chemical structure, receptor binding, and biological activity of some
novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed
[pubmed.ncbi.nim.nih.gov]

e 16. Development and validation of a rapid HPLC method for simultaneous analysis of
budesonide and its novel synthesized hemiesters in colon specific formulations - PMC
[pmc.ncbi.nlm.nih.gov]

e 17. nanobioletters.com [nanobioletters.com]
e 18. asianpubs.org [asianpubs.org]

 To cite this document: BenchChem. [17-Carboxy Budesonide chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130375#17-carboxy-budesonide-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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